N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-13-4-6-14(7-5-13)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGGFIVADCVCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
A widely cited method involves reacting 4-methylpiperidine with 4-fluoro-nitrobenzene under basic conditions, followed by nitro group reduction. For instance, Patel et al. (2023) optimized this pathway using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Subsequent reduction of the nitro group employs catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate, yielding 4-(4-methylpiperidin-1-yl)aniline with >90% purity.
Key Reaction Conditions:
Acylation with Propionyl Chloride
The final step involves reacting 4-(4-methylpiperidin-1-yl)aniline with propionyl chloride to form the propanamide derivative. This exothermic reaction requires careful control of stoichiometry and temperature to avoid side products.
Direct Acylation in Dichloroethane
Example Protocol (Adapted from EP2252149A2):
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Reagents:
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4-(4-Methylpiperidin-1-yl)aniline: 1.0 equivalent
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Propionyl chloride: 4.0–5.0 equivalents
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Dichloroethane: 8–12 mL/g of aniline
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Procedure:
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Dissolve the aniline intermediate in dichloroethane.
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Add propionyl chloride dropwise under stirring at room temperature.
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Reflux for 4–5 hours.
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Quench the reaction with 20% NaOH, extract with dichloromethane, and concentrate.
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Purification:
Optimization Insights:
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Solvent Choice: Dichloroethane outperforms chloroform or tetrahydrofuran (THF) due to superior solubility and reduced byproduct formation.
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Stoichiometry: Excess propionyl chloride (4–5 equivalents) ensures complete conversion of the aniline group.
Alternative Synthetic Routes
Coupling Agent-Mediated Amidation
While direct acylation is predominant, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance yields in low-reactivity scenarios. For example, Zhang et al. (2015) demonstrated that EDCI with hydroxybenzotriazole (HOBt) in dichloromethane achieves 88% yield for analogous propanamides. However, this method introduces complexity and cost, making it less favorable for large-scale synthesis.
Industrial-Scale Production Considerations
Industrial protocols emphasize cost efficiency and scalability:
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Continuous Flow Reactors: Reduce reaction times by 50% compared to batch processes.
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In Situ HCl Removal: Integration of scrubbers minimizes corrosion and improves safety.
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Purity Control: Chromatography or fractional distillation achieves >99% purity for pharmaceutical applications.
Comparative Analysis of Methods
| Parameter | Direct Acylation | Coupling Agent Method |
|---|---|---|
| Yield | 75–82% | 85–88% |
| Cost | Low | High |
| Scalability | Excellent | Moderate |
| Byproduct Formation | Minimal | Moderate |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors.
Medicine: Investigated for potential analgesic properties due to its structural similarity to fentanyl analogues.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide is not fully understood. due to its structural similarity to fentanyl analogues, it is believed to interact with opioid receptors in the central nervous system. This interaction likely involves binding to the μ-opioid receptor, leading to analgesic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs of N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide, highlighting substituent variations and their implications:
Key Research Findings
- Receptor Selectivity : Piperidine-based compounds (e.g., target compound) exhibit fewer off-target effects compared to piperazine derivatives, which may interact with serotonin or adrenergic receptors due to increased basicity .
- Metabolic Stability : Sulfur-containing analogs (compound 12) show reduced oxidative metabolism, whereas methylpiperidine in the target compound may undergo CYP450-mediated N-demethylation .
Biological Activity
N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide, also referred to by its chemical structure C15H22N2O, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily evaluated for its interactions with various biological targets, including receptor binding and enzyme inhibition. The following sections detail its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for enhancing the lipophilicity and binding affinity of compounds. The presence of the propanamide moiety contributes to its pharmacological properties.
Receptor Binding and Enzyme Inhibition
Research indicates that this compound exhibits significant activity as a ligand for various receptors. Notably, studies have shown its potential as an antagonist at the transient receptor potential vanilloid 1 (TRPV1) channel, which is implicated in pain pathways.
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TRPV1 Antagonism :
- In vitro assays demonstrated that this compound can inhibit TRPV1 activation by capsaicin, a known agonist. The binding affinity was assessed through competitive binding assays using human TRPV1 expressed in CHO cells.
- Potency : The compound showed a Ki value of approximately 0.2 nM against capsaicin-induced activation, indicating high potency compared to other known antagonists .
- Analgesic Activity :
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Structure-Activity Relationships (SAR) :
- Modifications in the piperidine structure were explored to enhance binding affinity and selectivity for TRPV1. The addition of hydrophobic groups significantly improved receptor interactions, as evidenced by docking studies that identified crucial hydrogen bonding sites between the ligand and receptor .
Case Studies and Experimental Data
A series of studies have systematically evaluated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
